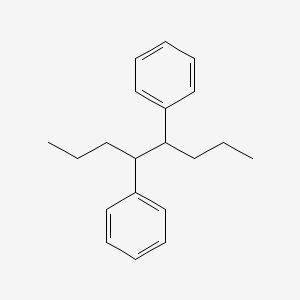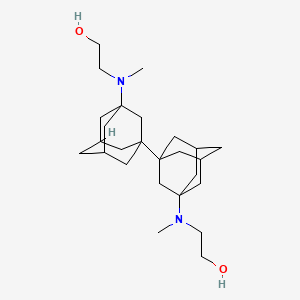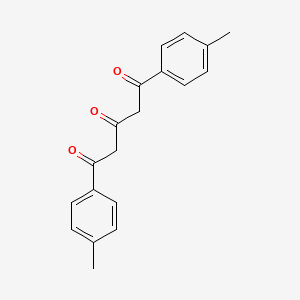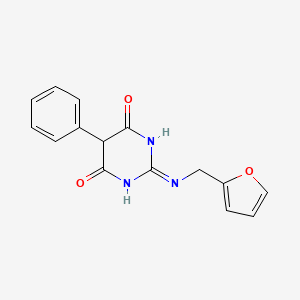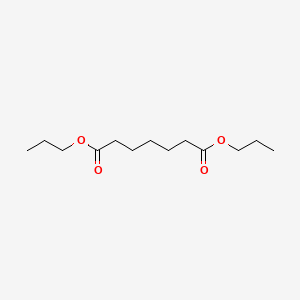
Ethenylphosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenylphosphanone can be synthesized through several methods. One common approach involves the reaction of ethenylphosphine with carbon monoxide under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the reaction. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Ethenylphosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Ethenylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which ethenylphosphanone exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Ethenylphosphanone can be compared with other organophosphorus compounds, such as:
Phosphine: Unlike phosphine, this compound contains an ethenyl group, which imparts different reactivity and properties.
Phosphine Oxides: this compound can be oxidized to form phosphine oxides, which have distinct chemical behaviors.
Phosphonates: These compounds have a similar phosphorus-carbon bond but differ in their functional groups and applications.
Uniqueness: this compound’s unique combination of an ethenyl group and a carbonyl group makes it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance.
Propiedades
Número CAS |
51285-65-5 |
|---|---|
Fórmula molecular |
C2H3OP |
Peso molecular |
74.02 g/mol |
Nombre IUPAC |
1-phosphorosoethene |
InChI |
InChI=1S/C2H3OP/c1-2-4-3/h2H,1H2 |
Clave InChI |
ONLFBNDNPYLPCT-UHFFFAOYSA-N |
SMILES canónico |
C=CP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
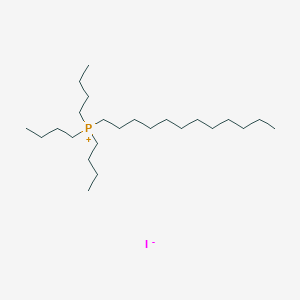
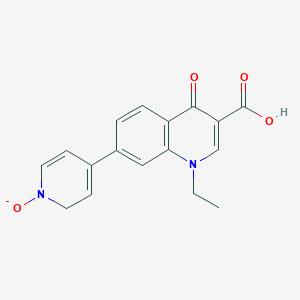
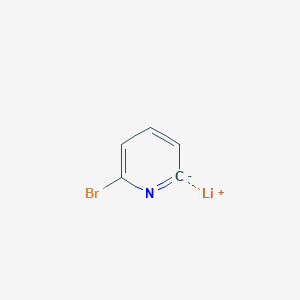
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)

